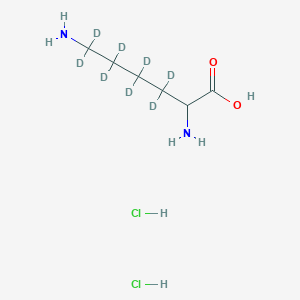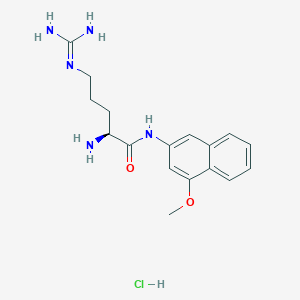
tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate
Overview
Description
“tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a commonly used protecting group for amines . It is often used in the field of peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Scientific Research Applications
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a pivotal protecting group in peptide synthesis. It is commonly used to protect amino groups during the synthesis of peptides. The Boc group is stable under basic conditions and inert against various nucleophiles, making it ideal for complex peptide synthesis sequences. It can be removed under acidic conditions, typically with trifluoroacetic acid .
Protection of Hydroxy Groups
Apart from amino groups, the Boc group is also utilized for the protection of hydroxy groups in organic molecules. This dual functionality allows for selective reactions to occur in multi-step synthesis processes, where protecting groups must be stable under certain conditions and removable under others .
Synthesis of Multifunctional Targets
In the synthesis of multifunctional targets, especially those containing amino functions, the Boc group serves as a primary option for protection. This is due to its attractive properties, such as stability under various conditions and the ease with which it can be removed without affecting other protective groups .
Ionic Liquids for Dipeptide Synthesis
Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been developed for use in dipeptide synthesis. These ionic liquids serve as starting materials in the synthesis process, providing a controlled environment for peptide bond formation and enhancing yields in a short time frame .
Chemoselective Mono-N-Boc Protection
The compound is used in chemoselective mono-N-Boc protection of structurally diverse amines. This process is facilitated by the use of hexafluoroisopropanol as a solvent and catalyst, which allows for a simple and efficient protection method. The catalyst used in this process can be recycled, adding to the sustainability of the method .
Dual Protection of Amino Functions
The Boc group is unique in its ability to accommodate dual protection of amino functions. This is particularly useful in the synthesis of products containing one or two Boc groups resulting from dual protection of amines and amides. Such dual protection is advantageous when there is a need for facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Mechanism of Action
Target of Action
Tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate, also known as tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate, is a Boc-protected amino compound . The primary targets of this compound are amino groups in organic molecules . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis of amino acids and peptides .
Mode of Action
The compound acts by protecting the amino groups during peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an excellent protective group . The protection of amino groups is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It is involved in the protection of amino groups, which prevents them from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amino group .
Pharmacokinetics
The properties of the boc group suggest that it would be stable under physiological conditions until it is deliberately removed through the application of acidic conditions .
Result of Action
The result of the action of this compound is the protection of amino groups during the synthesis of complex organic molecules . This allows for the selective reaction of other functional groups in the molecule, facilitating the synthesis of a wide range of peptides .
Action Environment
The action of this compound is influenced by the pH and temperature of the environment . The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions . Therefore, the efficacy of this compound as a protective group can be controlled by adjusting the acidity of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15(9-7-8-10-15)16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPAAIMSAXXWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584918 | |
| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate | |
CAS RN |
521964-59-0 | |
| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


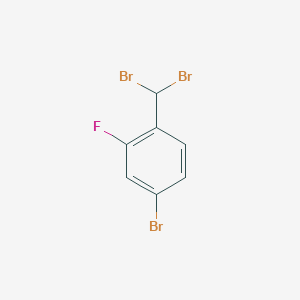
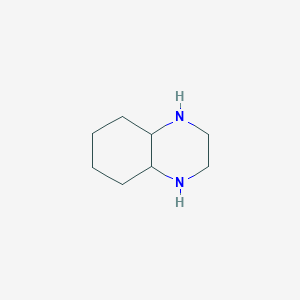
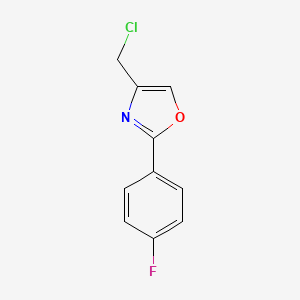


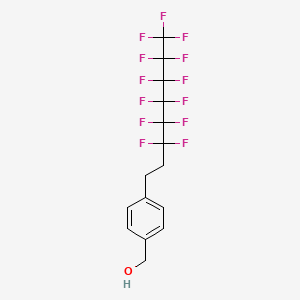
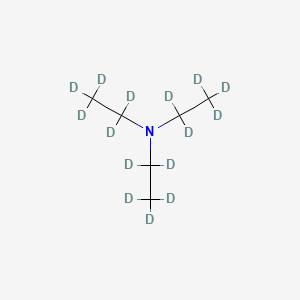
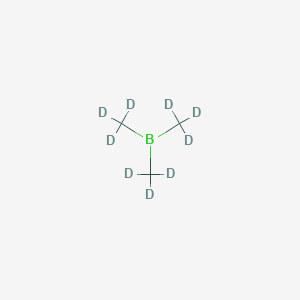
![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)
